Trypanocidal Activity: Direct Enantiomeric Comparison (+)-Licarin A vs. (−)-Licarin A
In a direct head-to-head in vitro assay against Trypanosoma cruzi trypomastigotes, the (−)-enantiomer of licarin A demonstrated substantially higher potency than the (+)-enantiomer. The (+)-enantiomer exhibited an IC₅₀ of 87.73 μM, whereas the (−)-enantiomer achieved an IC₅₀ of 23.46 μM [1].
| Evidence Dimension | Inhibition of T. cruzi trypomastigote viability (IC₅₀) |
|---|---|
| Target Compound Data | 87.73 μM |
| Comparator Or Baseline | (−)-Licarin A: 23.46 μM |
| Quantified Difference | The (−)-enantiomer is 3.74-fold more potent than the (+)-enantiomer. |
| Conditions | In vitro assay against trypomastigote forms of Trypanosoma cruzi |
Why This Matters
This directly informs procurement: selecting the correct enantiomer is critical for achieving the intended experimental potency and reproducibility in antiparasitic research.
- [1] Pereira AC, Magalhães LG, Silva ML, et al. Schistosomicidal and trypanocidal structure–activity relationships for (±)-licarin A and its (−)- and (+)-enantiomers. Phytochemistry. 2011;72(11-12):1424-1430. View Source
